N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide
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Overview
Description
N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Mechanism of Action
Target of Action
It is known that similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . These compounds often form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It is known that similar 1,2,4-triazole derivatives interact with their targets by forming hydrogen bonds . This interaction can lead to changes in the target, potentially inhibiting its function or altering its activity.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to exhibit anticancer activities, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Similar 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines .
Action Environment
The formation of hydrogen bonds with different targets by similar 1,2,4-triazole derivatives suggests that the action of these compounds may be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the triazole moiety: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Attachment of the phenyl group: This step involves the coupling of a phenyl group to the pyrazole ring, which can be done using various coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer, antifungal, or antibacterial agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse biological activities.
Uniqueness
N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide is unique due to its specific combination of the triazole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-phenyl-3-[1-(1,2,4-triazol-1-yl)ethyl]pyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-11(20-10-15-9-16-20)13-7-8-19(18-13)14(21)17-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACKWLBOWOWIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)NC2=CC=CC=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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